molecular formula C7H10ClN3O B12942145 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride

Cat. No.: B12942145
M. Wt: 187.63 g/mol
InChI Key: KMTLGSAYDRQPEG-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH. The final product is obtained through a series of purification steps, including filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar structural features.

    2-Amino-4,6-dichloropyrimidine: Known for its use in the synthesis of various pharmaceuticals.

    2-Aminopyrimidine: A simpler analog with a wide range of applications in medicinal chemistry.

Uniqueness

2-Amino-6-cyclopropylpyrimidin-4-ol hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-amino-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c8-7-9-5(4-1-2-4)3-6(11)10-7;/h3-4H,1-2H2,(H3,8,9,10,11);1H

InChI Key

KMTLGSAYDRQPEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)NC(=N2)N.Cl

Origin of Product

United States

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